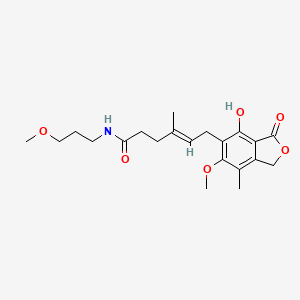![molecular formula C23H25N3O2 B12163016 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12163016.png)
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenylpiperidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Phenylpiperidinylmethyl Group: This step involves the alkylation of the pyridazinone core with a phenylpiperidine derivative, often using alkyl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized aromatic derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one has been studied for its potential pharmacological properties. It may exhibit activity as a receptor ligand, enzyme inhibitor, or modulator of biological pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for targeting neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatile reactivity makes it suitable for various applications in manufacturing and technology.
作用机制
The mechanism of action of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
6-(2-Hydroxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(2-Methoxyphenyl)-2-[(4-methylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a methyl group on the piperidine ring.
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)ethyl]pyridazin-3(2H)-one: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence its solubility and reactivity, while the phenylpiperidinylmethyl group can affect its binding affinity and selectivity for biological targets.
属性
分子式 |
C23H25N3O2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-10-6-5-9-20(22)21-11-12-23(27)26(24-21)17-25-15-13-19(14-16-25)18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3 |
InChI 键 |
VGELBBBVXVACSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162964.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B12162977.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12162993.png)

![1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12163004.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12163010.png)

